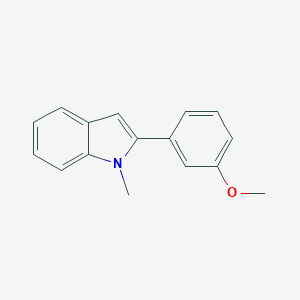

2-(3-methoxyphenyl)-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.3 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1-methylindole |

InChI |

InChI=1S/C16H15NO/c1-17-15-9-4-3-6-13(15)11-16(17)12-7-5-8-14(10-12)18-2/h3-11H,1-2H3 |

InChI Key |

AVOZOGWDOYOCCL-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)OC |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Methodological & Application

Application Note: HPLC Method Development for 2-(3-methoxyphenyl)-1-methyl-1H-indole

Introduction & Compound Profile

The compound 2-(3-methoxyphenyl)-1-methyl-1H-indole represents a privileged scaffold in medicinal chemistry, sharing structural homology with potent anti-inflammatory and anti-cancer agents (e.g., 2-phenylindole derivatives). Its analysis requires a robust High-Performance Liquid Chromatography (HPLC) method capable of separating it from synthetic precursors (e.g., 2-iodoanisole, N-methylindole) and potential degradation products.

This guide details the development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. Unlike generic protocols, this approach is grounded in the specific physicochemical properties of the N-methyl-2-arylindole class.

Physicochemical Basis for Method Design

| Property | Value (Est.) | Chromatographic Implication |

| LogP | 3.8 – 4.2 | Highly lipophilic. Requires a high strength organic modifier (Acetonitrile) for elution. |

| pKa | Neutral | The N-methylation removes the acidic indole proton. The molecule is non-ionizable in the typical pH 2–8 range. |

| Chromophore | Indole + Phenyl | Strong UV absorption expected at 254 nm (aromatic π-π*) and 280-300 nm (conjugation band). |

| Solubility | Low in Water | Sample diluent must be high-% organic (MeOH or ACN) to prevent precipitation. |

Method Development Logic

Stationary Phase Selection

For a neutral, lipophilic molecule like 2-(3-methoxyphenyl)-1-methyl-1H-indole, a C18 (Octadecylsilane) column is the gold standard. However, the electron-rich indole ring can interact with residual silanols on the silica surface, leading to peak tailing.

-

Selection: End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).

-

Why: "End-capping" blocks free silanol groups, ensuring the separation is driven purely by hydrophobic partition rather than secondary polar interactions.

Mobile Phase & Modifier

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and higher elution strength, which is necessary for this lipophilic compound.

-

Modifier: 0.1% Formic Acid .[1]

-

Causality: Although the analyte is neutral, trace acidity suppresses the ionization of residual silanols on the column stationary phase (

), preventing peak tailing. It also improves compatibility if the method is transferred to LC-MS.

-

Experimental Protocols

Protocol A: Preparation of Standards

Reagents:

-

Reference Standard: 2-(3-methoxyphenyl)-1-methyl-1H-indole (>98% purity).

-

Solvent: HPLC-grade Acetonitrile (ACN).

Procedure:

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with 50:50 ACN:Water .

-

Critical Step: Diluting with 50% water matches the initial mobile phase conditions, preventing "solvent shock" (peak distortion) upon injection.

-

Protocol B: Optimized HPLC Conditions

This method uses a gradient elution to ensure that both the main peak and any potential lipophilic impurities are eluted within a reasonable timeframe.

| Parameter | Setting |

| Column | C18 End-capped, 4.6 × 150 mm, 3.5 µm or 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled to ensure reproducibility) |

| Injection Vol | 10 µL |

| Detection | UV-Vis (PDA) at 254 nm (Quantitation) and 290 nm (Identification) |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Isocratic Hold |

| 12.0 | 90 | Linear Ramp (Elution of Analyte) |

| 15.0 | 90 | Wash Step (Remove highly lipophilic impurities) |

| 15.1 | 40 | Return to Initial |

| 20.0 | 40 | Re-equilibration |

Method Validation Strategy (ICH Q2 R1)

To ensure trustworthiness, the method must be validated. Below are the specific acceptance criteria for this application.

System Suitability Testing (SST)

Run this test daily before analyzing samples.

| Parameter | Acceptance Criteria | Logic |

| Retention Time (RT) | ± 0.1 min deviation | Ensures pump/gradient stability. |

| Tailing Factor ( | Verifies suppression of silanol interactions. | |

| Theoretical Plates ( | Confirms column efficiency. | |

| Precision (Area) | RSD | Confirms autosampler accuracy. |

Linearity & Range

-

Range: 5 µg/mL to 100 µg/mL (covering 10% to 200% of target concentration).

-

Criterion: Correlation coefficient (

)

Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the separation of 2-(3-methoxyphenyl)-1-methyl-1H-indole, specifically addressing the common issue of peak tailing in indole derivatives.

Caption: Decision tree for optimizing HPLC separation of lipophilic indole derivatives, focusing on silanol suppression.

Troubleshooting Guide

Issue 1: Retention Time Drift

-

Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic analyte.

-

Solution: Ensure the column thermostat is active and stable at 30°C. Do not rely on ambient temperature.

Issue 2: Split Peak

-

Cause: Sample solvent strength is too high (e.g., dissolved in 100% ACN) compared to the initial mobile phase (40% ACN).

-

Solution: Dilute the sample 1:1 with water before injection, or reduce injection volume to <5 µL.

Issue 3: High Backpressure

-

Cause: Precipitation of buffer or sample.

-

Solution: Since this method uses volatile organic acid (Formic acid) rather than phosphate buffers, precipitation is unlikely. Check the guard column for particulate blockage from the sample. Always filter samples through a 0.22 µm PTFE filter.

References

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns: Mechanisms and Applications. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Formulation Development for In Vivo Delivery of 2-(3-methoxyphenyl)-1-methyl-1H-indole

Part 1: Executive Summary & Compound Profiling[1]

Introduction

The compound 2-(3-methoxyphenyl)-1-methyl-1H-indole represents a classic lipophilic small molecule scaffold often encountered in medicinal chemistry campaigns targeting inflammation (COX inhibition), cancer (tubulin polymerization), or CNS disorders.[1][2]

Successful in vivo delivery of this compound is contingent upon overcoming its inherent physicochemical barriers.[1][3] As a methylated indole with a lipophilic phenyl substituent, this molecule lacks hydrogen bond donors and possesses high lipophilicity (Predicted LogP ~4.0–5.[1]0) and negligible aqueous solubility (BCS Class II).[1][4]

This guide provides a rational, step-by-step framework for developing formulations suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in preclinical rodent models.[1]

Physicochemical Assessment (In Silico & Empirical)

Before formulation, the following properties must be assumed or empirically verified to guide vehicle selection:

| Property | Predicted Value/Characteristic | Formulation Implication |

| Molecular Weight | ~237.3 g/mol | Small molecule; amenable to most carriers.[1] |

| LogP | 4.2 – 4.8 (High Lipophilicity) | Requires hydrophobic carriers (lipids, cyclodextrins) or organic co-solvents.[1] |

| pKa | Neutral (N-methylated) | pH adjustment will not significantly improve solubility.[1] Salt formation is impossible.[1] |

| Aqueous Solubility | < 1 µg/mL (Poor) | Critical: Cannot be dosed in pure saline/PBS.[1] |

| Melting Point | > 100°C (Solid) | High lattice energy may resist dissolution; amorphous dispersions may be needed for high doses.[1] |

Part 2: Pre-Formulation Solubility Profiling[1]

Objective: Determine the saturation solubility in pharmaceutically acceptable excipients to design a stable vehicle.

Protocol 1: Kinetic Solubility Screening

Materials:

-

Compound: 2-(3-methoxyphenyl)-1-methyl-1H-indole (Solid powder).[1]

-

Excipients: DMSO, PEG 400, Ethanol (Abs.), Tween 80, Propylene Glycol, Corn Oil, 20% HP-β-CD (aq).[1]

-

Equipment: HPLC-UV or LC-MS, orbital shaker, centrifuge.[1]

Workflow:

-

Preparation: Weigh 2 mg of compound into 1.5 mL microcentrifuge tubes (n=6).

-

Solvent Addition: Add 200 µL of a specific excipient to each tube.

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute supernatant 100-fold in Acetonitrile and analyze via HPLC.

Decision Matrix:

-

Solubility > 20 mg/mL: Ideal for Co-solvent concentrate.[1]

-

Solubility 5–20 mg/mL: Suitable for emulsions or dilute IV infusions.[1]

-

Solubility < 1 mg/mL: Requires suspension (PO) or nanosuspension.[1]

Part 3: Formulation Strategies & Protocols

Strategy A: Co-Solvent System (IV/IP Administration)

Best for: Acute efficacy studies, PK profiling, low dose (< 10 mg/kg).

Rationale: Since the compound is neutral, pH adjustment is ineffective.[1] We utilize dielectric constant reduction using miscible organic solvents.[1] The "Gold Standard" discovery vehicle is DMSO/PEG/Saline .[1]

Target Composition:

-

5% DMSO (Solubilizer)[1]

-

40% PEG 400 (Co-solvent/Stabilizer)[1]

-

55% Saline (0.9% NaCl) or Water (Diluent)[1]

Protocol 2: Preparation of 2 mg/mL Solution (5 mL batch)

-

Weighing: Weigh 10.0 mg of 2-(3-methoxyphenyl)-1-methyl-1H-indole into a sterile glass vial.

-

Primary Solubilization: Add 0.25 mL (250 µL) of sterile DMSO. Vortex vigorously until completely dissolved (clear yellow/amber solution).[1]

-

Critical Check: If not clear, sonicate at 40°C for 5 mins.[1]

-

-

Secondary Stabilization: Add 2.0 mL of PEG 400. Vortex to mix. The solution should remain clear.

-

Dilution (Precipitation Risk Step): Slowly add 2.75 mL of warm (37°C) sterile Saline dropwise while vortexing.

-

Filtration: Pass through a 0.22 µm PTFE or PES syringe filter into a sterile vial.

Strategy B: Cyclodextrin Complexation (IV/IP/PO)

Best for: Sub-chronic studies, reducing vehicle toxicity, improving safety.

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal inclusion complex, encapsulating the lipophilic indole core within its hydrophobic cavity while presenting a hydrophilic exterior.[1]

Protocol 3: Preparation of 20% HP-β-CD Vehicle

-

Vehicle Prep: Dissolve 20g HP-β-CD in 100 mL distilled water (20% w/v). Sterile filter (0.22 µm).[1]

-

Compound Addition: Weigh required drug amount (e.g., 5 mg/mL target).

-

Complexation: Add the drug to the 20% HP-β-CD solution.

-

Energy Input:

-

Method A (Standard): Stir at room temperature for 24–48 hours.

-

Method B (Accelerated): Sonicate for 30 mins, then stir for 4 hours.

-

-

Clarification: Centrifuge/Filter to remove uncomplexed drug.

-

Validation: Analyze drug content via HPLC to confirm final concentration.

Strategy C: Lipid Suspension (Oral Gavage - PO)

Best for: High dose toxicity studies, routine efficacy models.

Rationale: For oral delivery, complete solubilization is not strictly necessary if bioavailability is adequate.[1] A homogeneous suspension ensures dose uniformity.[1]

Target Composition:

Protocol 4: Preparation of Suspension

-

Wetting: Weigh compound into a mortar. Add Tween 80 (neat) dropwise and triturrate (grind) with a pestle to coat particles.[1]

-

Dispersion: Gradually add small volumes of 0.5% MC solution while grinding to form a smooth paste (levigation).

-

Dilution: Transfer paste to a vial and rinse mortar with remaining MC solution to reach final volume.

-

Homogenization: Vortex or use a probe sonicator (low power) to break agglomerates.[1]

Part 4: Visualizing the Formulation Logic

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and study duration.

Part 5: Quality Control & Stability[1]

Before administration, the formulation must pass these checks to ensure data integrity and animal welfare.

Visual Inspection

-

Solution: Must be clear, particulate-free.[1] Any haze indicates precipitation.[1]

-

Suspension: Must be resuspendable. No "caking" at the bottom.[1]

Dose Verification (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 50% B to 95% B over 5 minutes (Lipophilic compound elutes late).[1]

-

Acceptance: Measured concentration must be within ±10% of target.

Stability[1]

-

Prepare formulations fresh (extemporaneous) whenever possible.

-

If storage is needed, test stability at 4°C and 25°C at T=0, 4h, and 24h.

-

Warning: Indoles can be light-sensitive.[1] Store in amber vials.

Part 6: In Vivo Administration Guidelines

| Parameter | Mouse (20-25g) | Rat (200-250g) | Notes |

| IV Max Volume | 5 mL/kg (100-125 µL) | 5 mL/kg (1.0-1.25 mL) | Slow bolus (10-15s).[1] Warm to body temp.[1] |

| IP Max Volume | 10 mL/kg (200-250 µL) | 10 mL/kg (2.0-2.5 mL) | Avoid repeated DMSO injections (peritonitis risk).[1] |

| PO Max Volume | 10 mL/kg (200-250 µL) | 10 mL/kg (2.0-2.5 mL) | Use flexible gavage needle.[1] |

Toxicity Watch:

-

DMSO: High concentrations (>10% IV or >20% IP) can cause hemolysis or nociception (pain).[1] Keep DMSO < 5% for IV.[1]

-

PEG 400: High doses can be nephrotoxic in chronic studies.[1]

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

-

Strickley, R. G. (2004).[1][5] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1] Link

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1] Link

-

Kaushik, P. K., et al. (2019).[1] Synthesis and biological evaluation of 2-phenylindole derivatives. Chemical Biology & Drug Design. (Contextual reference for indole properties). Link[1]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. symmetric.events [symmetric.events]

- 4. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(3-methoxyphenyl)-1-methyl-1H-indole

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers facing yield bottlenecks in the synthesis of 2-(3-methoxyphenyl)-1-methyl-1H-indole . Unlike generic protocols, this support module focuses on the causality of failure —why reactions stall, why byproducts form, and how to engineer a robust, high-yielding system.

Module 1: Strategic Route Selection

The Problem: Low yields often stem from choosing a pathway that fights the innate reactivity of the indole core. The Science: Indoles are naturally nucleophilic at C3 . Forcing a substituent onto C2 requires either blocking C3 (inefficient) or utilizing specific directing groups/lithiation strategies.

Recommendation: For maximum yield and purity, we recommend Route A (Lithiation-Cross Coupling) over Route B (Direct C-H Activation) or Route C (Fischer Indole).

Decision Matrix: Why Route A?

-

Route A (Recommended): N-Methylation

C2-Lithiation/Halogenation-

Pros: Regiocontrol is absolute (via C2-lithiation). The coupling partners (2-haloindole + arylboronic acid) are stable.

-

Cons: Requires inert atmosphere for lithiation.

-

-

Route B (Direct C-H Arylation): Pd-catalyzed direct arylation.

-

Pros: Fewer steps.

-

Cons: Often suffers from C2/C3 regioselectivity issues and lower yields due to harsh conditions required to activate the C2-H bond.[1]

-

-

Route C (Fischer Indole): Phenylhydrazine + specific ketone.

-

Pros: One pot.

-

Cons: Synthesis of the specific ketone (1-(3-methoxyphenyl)propan-2-one) can be tedious; cyclization often yields mixtures if the ketone is unsymmetrical.

-

Figure 1: Strategic decision tree highlighting the Lithiation/Suzuki route as the most reliable pathway for C2-functionalization.

Module 2: Precursor Synthesis (The Foundation)

Objective: Synthesis of 2-bromo-1-methyl-1H-indole . Critical Failure Point: Incomplete N-methylation or C3-bromination.

Step 1: N-Methylation Optimization

Protocol:

-

Dissolve indole (1.0 eq) in anhydrous DMF (0.5 M).

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

-

Why: NaH ensures irreversible deprotonation.

is often too weak/slow for quantitative yields in this context.

-

-

Stir 30 min. Add MeI (1.1 eq) dropwise.

Troubleshooting Q&A:

Q: I see a byproduct with M+14 mass (C-methylation). A: This occurs if the reaction gets too hot or if the base is insufficient. Keep the reaction at 0°C during MeI addition. The indole anion is an ambident nucleophile; low temperature favors the kinetic N-attack over the thermodynamic C-attack.

Step 2: Regioselective C2-Bromination

The Trap: Direct bromination with NBS typically targets C3 (the most electron-rich position). You must use a lithiation strategy to target C2 .

Protocol:

-

Dissolve 1-methylindole in anhydrous THF under Argon.

-

Cool to -78°C .

-

Add n-BuLi (1.1 eq) dropwise.

-

Stir 1 hr at -78°C.

-

Add

or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) . -

Warm to RT.

Troubleshooting Q&A:

Q: My yield is low; I recovered starting material. A: The lithiation likely failed due to moisture. THF must be distilled or dried over molecular sieves. Alternatively, the quench was too slow. Ensure the electrophile (

) is added before warming up.

Module 3: The Critical Coupling (Suzuki-Miyaura)

Objective: Coupling 2-bromo-1-methylindole with 3-methoxyphenylboronic acid. Core Challenge: Steric hindrance at the C2 position (ortho to the N-Me group) and electronic deactivation of the oxidative addition step.

Optimized Conditions Table

| Component | Recommendation | Scientific Rationale |

| Catalyst | Pd(OAc)₂ + SPhos (or XPhos) | SPhos is a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition into hindered aryl chlorides/bromides and prevent catalyst death. |

| Base | Stronger than carbonate; phosphate aids in the transmetalation step by coordinating to the boron center. | |

| Solvent | Toluene / Water (10:1) | Biphasic systems are crucial. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species). |

| Temp | 100°C | High energy barrier for C2-coupling requires heat. |

Step-by-Step Protocol:

-

Combine 2-bromo-1-methylindole (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and

(3.0 eq) in a vial. -

Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Note: Pre-complexed catalysts like Pd(dppf)Cl₂ are also robust alternatives if SPhos is unavailable.

-

-

Evacuate and backfill with Argon (3x). Oxygen is the enemy.

-

Add degassed Toluene/Water.

-

Heat to 100°C for 4-12 hours.

Figure 2: Catalytic cycle showing critical failure points. Preventing O2 ingress stops homocoupling; controlling water ratio minimizes protodeboronation.

Module 4: Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

-

Diagnosis: This is likely Boronic Acid Decomposition (Protodeboronation). 2-Heterocyclic boronates are unstable, but your aryl partner (3-methoxyphenyl) is relatively stable. However, if the pH is too high, it can still degrade.

-

Solution: Add the boronic acid in two portions (0.6 eq at T=0, 0.6 eq at T=2 hrs). This ensures a fresh supply of nucleophile.

Q2: I am getting a "dimer" byproduct.

-

Diagnosis: This is Homocoupling of the boronic acid (3,3'-dimethoxybiphenyl).

-

Cause: Presence of Oxygen.[3][7] Pd(II) can act as an oxidant to couple two boronic acids.

-

Fix: Degas solvents vigorously (sparge with Argon for 15 mins) before adding the catalyst.

Q3: Can I use the reverse coupling (2-Indolylboronic acid + 3-Bromoanisole)?

-

Verdict: NO.

-

Reason: Indolyl-2-boronic acids are notoriously unstable and prone to rapid protodeboronation (losing the Boron group to become simple 1-methylindole). Always use the Indole as the Electrophile (Halide) and the Benzene as the Nucleophile (Boronic Acid) for this specific scaffold.

Q4: How do I purify the product from the remaining starting material?

-

Technique: The product is lipophilic.

-

TLC:[8][9][10] Hexanes/EtOAc (9:1). The product usually fluoresces strongly blue/purple under UV.

-

Separation: If 2-bromoindole remains, it can be difficult to separate.

-

Chemical Wash: Treat the crude mixture with a scavenger resin (e.g., thiourea silica) to remove Palladium, then recrystallize from hot Ethanol or Methanol. The product often crystallizes upon cooling, leaving impurities in the mother liquor.

-

References

-

BenchChem. Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate (N-Methylation Protocols). BenchChem Technical Notes. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids (Use of SPhos). Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society, 113(17), 6689-6690. Link

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Troubleshooting.Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

Overcoming solubility issues of 2-(3-methoxyphenyl)-1-methyl-1H-indole in aqueous buffers

Ticket Subject: Overcoming solubility issues of 2-(3-methoxyphenyl)-1-methyl-1H-indole in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division Status: Open [Detailed Resolution Provided]

Executive Summary & Molecule Diagnosis

User Issue: "My compound precipitates immediately upon addition to cell culture media or enzymatic buffer, even from a DMSO stock."

Technical Diagnosis: The molecule 2-(3-methoxyphenyl)-1-methyl-1H-indole presents a classic "brick dust" profile in medicinal chemistry. Two specific structural features drive this insolubility:

-

N-Methylation: Unlike a standard indole, the N-methyl group removes the hydrogen bond donor (NH). This eliminates the potential for hydrogen bonding with water and prevents ionization at high pH (it cannot be deprotonated).

-

Planar Aromatic Stacking: The 2-phenylindole core is highly planar, leading to high crystal lattice energy. The molecule prefers to stack with itself rather than interact with aqueous solvent molecules.

Physicochemical Profile (Estimated):

| Property | Value / Characteristic | Impact on Solubility |

|---|---|---|

| LogP (Predicted) | ~4.2 – 4.8 | Highly Lipophilic. Partitions into membranes/plastics. |

| pKa | Neutral | pH adjustment will NOT improve solubility. |

| Water Solubility | < 1 µg/mL (Pure water) | Essentially insoluble without additives. |

| Crystal Energy | High | Requires energy (heat/sonication) to break lattice. |

The "Crash-Out" Mechanism (Visualized)

Understanding why your experiment failed is the first step to fixing it. The diagram below illustrates the microscopic mechanism of precipitation when diluting this specific indole.

Figure 1: The mechanism of precipitation. The N-methyl group and phenyl ring create a hydrophobic surface that repels water, causing rapid self-aggregation (π-π stacking) once the DMSO cosolvent is diluted.

Solubilization Protocols (The "How-To")

Do not use simple aqueous dilution. Choose the protocol below that matches your biological assay.

Protocol A: The "Golden Standard" (Cyclodextrin Complexation)

Best for: Cell culture, enzymatic assays, and preventing protein binding artifacts.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a molecular "bucket," encapsulating the lipophilic indole while presenting a hydrophilic exterior to the buffer.

-

Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS or Media). Vortex until clear.

-

Prepare Compound: Dissolve 2-(3-methoxyphenyl)-1-methyl-1H-indole in 100% DMSO at 1000x your final concentration (e.g., 10 mM).

-

The "Drop-Wise" Mix:

-

Place the cyclodextrin solution on a magnetic stirrer or vortexer.

-

Slowly add the DMSO stock to the cyclodextrin solution (do not exceed 1% final DMSO).

-

Crucial Step: Sonicate the mixture for 10–15 minutes at 37°C. This energy helps the indole enter the cyclodextrin cavity.

-

-

Filter: Pass through a 0.22 µm PVDF filter (low protein binding) to remove any micro-precipitates.

Protocol B: The "Surfactant Spike" (Low Throughput)

Best for: Acute animal injections or robust biochemical assays.

-

Stock: Dissolve compound in 100% DMSO .

-

Intermediate: Add Tween 80 or Kolliphor EL to the DMSO stock before adding water.

-

Ratio: 1 part Compound/DMSO : 1 part Surfactant.

-

-

Dilution: Slowly add warm (37°C) saline or buffer to this mixture while vortexing.

-

Target: Final surfactant concentration should be 0.5% – 5% depending on tolerance.

-

Troubleshooting FAQs (Q&A)

Q1: I tried acidifying the buffer because indoles are amines. Why didn't it work? A: This is a common misconception. While simple indoles have a pKa ~ -2 (very weak bases), your molecule is N-methylated . It has no acidic proton to donate and no basic nitrogen accessible for protonation in aqueous ranges. It is a neutral molecule. pH adjustment will only increase ionic strength and likely decrease solubility ("salting out").

Q2: My compound sticks to the plastic tips. What do I do? A: This molecule is highly lipophilic (LogP > 4). It will partition into polypropylene.

-

Fix: Use Low-Retention pipette tips and Glass vials for intermediate dilutions.

-

Fix: Pre-coat tips by pipetting the pure buffer/media once before pipetting the drug solution.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no . DMSO is a "super-solvent" for planar aromatics. Ethanol has a lower boiling point and is less effective at disrupting the crystal lattice of this specific indole class. If you must avoid DMSO, use Dimethylacetamide (DMA) or PEG-400 .

Decision Tree: Selecting the Right Solvent System

Use this logic flow to determine the safest formulation for your specific experiment.

Figure 2: Formulation decision tree. Note that Cyclodextrins (HP-β-CD) are the safest route for cellular assays to avoid solvent toxicity while maintaining solubility.

References & Validation

-

N-Methylation Effects: Identifying that N-methylation of aromatic amides/indoles often increases lipophilicity and decreases solubility by removing H-bond donors.

-

Source:

-

-

Indole Solubilization: Protocols for handling lipophilic indole derivatives (e.g., Indomethacin analogs) using Cyclodextrins.

-

Source:

-

-

Tubulin Inhibitor Analogs: Many 2-phenylindoles are tubulin inhibitors; these papers establish the necessity of cosolvents.

-

Source:

-

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 2-(3-methoxyphenyl)-1-methyl-1H-indole.

Technical Support Center: Forced Degradation Studies of 2-(3-methoxyphenyl)-1-methyl-1H-indole

This guide serves as a technical resource for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-(3-methoxyphenyl)-1-methyl-1H-indole. It is designed in a question-and-answer format to directly address common challenges and provide practical, field-proven insights to ensure method robustness and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a forced degradation study for a molecule like 2-(3-methoxyphenyl)-1-methyl-1H-indole?

A1: The primary objective is to intentionally degrade the drug substance using a variety of "stress" conditions to understand its intrinsic stability and identify potential degradation products.[1][2][3] This process is crucial for several reasons:

-

Degradation Pathway Elucidation: It helps map the chemical breakdown pathways of the molecule.[4][5]

-

Development of Stability-Indicating Methods: The generated degradants are used to develop and validate an analytical method (typically HPLC) that can accurately separate the intact drug from its degradation products, proving the method is "stability-indicating".[2][6]

-

Formulation and Storage Strategy: Understanding how the molecule degrades under heat, light, pH changes, and oxidation informs the development of stable formulations, selection of appropriate packaging, and definition of storage conditions and shelf-life.[1][7]

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA require forced degradation studies as part of the drug approval process, as outlined in ICH guidelines Q1A(R2) and Q1B.[1][4][6][8]

Q2: What are the key structural features of 2-(3-methoxyphenyl)-1-methyl-1H-indole that might influence its degradation profile?

A2: The indole nucleus itself is an electron-rich aromatic system susceptible to oxidation, particularly at the C2-C3 double bond.[9] Key features of this specific molecule include:

-

Indole Core: Prone to oxidation and reactions with strong acids, which can cause polymerization.[9][10]

-

N-Methyl Group: This substitution prevents degradation pathways involving the indole nitrogen proton but does not protect the ring from other attacks.

-

3-Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that can activate the phenyl ring. Under harsh acidic conditions, it could potentially undergo hydrolysis to form a phenolic degradant. It also adds a potential site for oxidative degradation.

Q3: How much degradation should I aim for in my stress experiments?

A3: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][11] This range is considered a "sweet spot" for several reasons:

-

Too Little Degradation (<5%): May not generate sufficient quantities of degradants to challenge the analytical method's separation power or for subsequent identification.

-

Too Much Degradation (>20%): Can lead to the formation of secondary or tertiary degradants that may not be relevant to real-world stability. This can unnecessarily complicate the degradation pathway and the analytical method.[5][12]

If you observe excessive degradation, you should repeat the experiment using less stringent conditions (e.g., lower temperature, shorter duration, or lower concentration of the stressor).[5]

Part 2: Experimental Design & Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for conducting forced degradation studies.

Recommended Starting Stress Conditions

The following table provides recommended starting conditions for the forced degradation of 2-(3-methoxyphenyl)-1-methyl-1H-indole. These should be optimized to achieve the target 5-20% degradation.

| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Neutralize sample with equivalent base before injection. |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Neutralize sample with equivalent acid before injection. |

| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Protect from light to avoid photo-oxidative effects. |

| Thermal (Solid) | Dry Heat | 80 °C | 48 hours | Performed on the API powder. |

| Thermal (Solution) | API in Solution | 80 °C | 48 hours | Use a suitable solvent like Acetonitrile:Water (50:50). |

| Photolytic (Solid) | ICH Q1B Option 1 | Ambient | Per ICH Q1B | Expose to ≥1.2 million lux hours and ≥200 W·h/m². |

| Photolytic (Solution) | ICH Q1B Option 1 | Ambient | Per ICH Q1B | Use a quartz cuvette; run a dark control in parallel. |

Step-by-Step Protocol: Acid Hydrolysis

-

Preparation: Prepare a 1 mg/mL stock solution of 2-(3-methoxyphenyl)-1-methyl-1H-indole in a 50:50 mixture of acetonitrile and water.

-

Stress Sample: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.

-

Incubation: Place both vials in a water bath or oven at 60 °C for 24 hours.

-

Sampling & Quenching: After incubation, cool the vials to room temperature. Take an aliquot (e.g., 100 µL) from the stress sample and neutralize it with an equivalent amount of 0.1 M NaOH (e.g., 100 µL). Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed, control, and a blank (0.1 M HCl + 0.1 M NaOH) sample by a validated stability-indicating HPLC method.[13][14][15]

Part 3: Troubleshooting Guide

Q: I don't see any degradation under my initial acid/base hydrolysis conditions. What should I do?

A: If no degradation is observed, the conditions are too mild. You should increase the severity of the stress incrementally.

-

Solution 1: Increase Temperature. Raise the temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C). Hydrolytic reactions are often temperature-dependent.[8]

-

Solution 2: Increase Stressor Concentration. If temperature increase is ineffective or not feasible, consider increasing the acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH).

-

Solution 3: Increase Duration. Extend the exposure time. Take samples at intermediate time points (e.g., 24h, 48h, 72h) to monitor the progression.

Q: My sample degraded almost completely (>50%) after oxidative stress with 3% H₂O₂. How can I achieve the target degradation?

A: This indicates the molecule is highly susceptible to oxidation. You need to reduce the stress intensity.

-

Solution 1: Lower H₂O₂ Concentration. Decrease the peroxide concentration significantly, for example, to 0.3% or even 0.1%.

-

Solution 2: Reduce Exposure Time. Sample at much earlier time points (e.g., 2, 4, 8, and 12 hours) to find the optimal duration.

-

Solution 3: Lower the Temperature. Conduct the experiment at a reduced temperature (e.g., in a refrigerator at 4 °C) to slow down the reaction rate.

Q: My mass balance is poor (<90%) after HPLC analysis. What are the potential causes?

A: A poor mass balance is a critical issue that suggests problems with your analytical method or the nature of the degradants.[5][12]

-

Potential Cause 1: Co-elution. One or more degradants may be co-eluting with the parent peak or other peaks.

-

Troubleshooting: Check the peak purity of the API peak using a PDA detector.[5] If purity is low, optimize the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to improve resolution.

-

-

Potential Cause 2: Poor UV Detection. A degradant may have a significantly different UV chromophore and is not being detected at the wavelength used for the parent compound.

-

Troubleshooting: Analyze samples using a PDA detector and review the spectra across the entire UV range to identify wavelengths where degradants might absorb.

-

-

Potential Cause 3: Non-UV Active or Volatile Degradants. Degradation may have resulted in products that are not UV active or are volatile and have been lost during sample preparation.

-

Troubleshooting: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. LC-MS analysis is also crucial for detecting and identifying all possible products.

-

-

Potential Cause 4: Adsorption. The API or degradants may be adsorbing to the HPLC column or sample vials.

-

Troubleshooting: Check system suitability parameters. Consider using different vial types (e.g., silanized glass).

-

Q: I see a new peak in my photostability sample, but also in the dark control. Is this a photodegradant?

A: No. If a degradation product appears in both the light-exposed sample and the dark control, it is likely a product of thermal degradation or hydrolysis, not a direct result of light exposure.[8] A true photodegradant should only appear, or appear at a significantly higher level, in the sample exposed to light.

Part 4: Potential Degradation Pathways

Based on the known chemistry of indole derivatives, the following putative degradation pathways for 2-(3-methoxyphenyl)-1-methyl-1H-indole can be proposed. Structural elucidation via high-resolution mass spectrometry (LC-MS/MS) is required for confirmation.

Caption: Putative degradation pathways for the target molecule.

The indole ring is susceptible to oxidation, which can lead to the formation of an oxindole at the C2 position.[16][17] Further oxidation can cleave the C2-C3 bond, resulting in ring-opened products similar to N-(2-formylphenyl)formamide.[18][19] Under strong acidic conditions, the ether linkage of the methoxy group may be cleaved to yield a phenol. Strong acids can also induce polymerization of the electron-rich indole nucleus.[9]

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

-

IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

-

SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. [Link]

-

National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

-

National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

-

YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

-

Royal Society of Chemistry. (2019). Photoinduced oxidation of an indole derivative. [Link]

-

Nanyang Technological University. (2022). HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. [Link]

-

Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. [Link]

-

Copernicus Publications. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. [Link]

-

ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

-

Frontiers. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

-

Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Pharmatutor. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2020). A review on forced degradation and stability indicating studies. [Link]

-

Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

-

HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of INDOLE. [Link]

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]

- 3. iajps.com [iajps.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. onyxipca.com [onyxipca.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. cdn2.hubspot.net [cdn2.hubspot.net]

- 8. ijcrt.org [ijcrt.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. uop.edu.pk [uop.edu.pk]

- 11. m.youtube.com [m.youtube.com]

- 12. veeprho.com [veeprho.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. acp.copernicus.org [acp.copernicus.org]

Addressing batch-to-batch variability of synthesized 2-(3-methoxyphenyl)-1-methyl-1H-indole

An In-Depth Guide to Addressing Batch-to-Batch Variability

Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent yields, purity, and overall variability between synthesis batches. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes

This section addresses common questions regarding the synthesis of 2-(3-methoxyphenyl)-1-methyl-1H-indole, with a focus on the probable synthetic routes and the challenges they present.

Q1: What is the most likely synthetic route for 2-(3-methoxyphenyl)-1-methyl-1H-indole and what are its inherent challenges?

The most probable and widely used method for synthesizing this type of substituted indole is the Fischer Indole Synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[2][3] For the target molecule, the specific starting materials would be N-methyl-N-phenylhydrazine and 3-methoxyacetophenone.

Inherent Challenges:

-

Acid Catalyst Sensitivity: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) are critical.[3][4][5] Too strong an acid or too high a concentration can lead to side reactions like tar or polymer formation.[4]

-

Temperature Control: The Fischer indole synthesis is often exothermic.[4] Poor temperature control, especially during scale-up, can lead to thermal runaways and product decomposition.[4]

-

Side Reactions: Several side reactions can occur, leading to impurities. These include N-N bond cleavage in the hydrazone intermediate and aldol condensation of the starting ketone.[6]

-

Regioisomer Formation: If an unsymmetrical ketone is used, there's a possibility of forming two different indole regioisomers, although this is not the case with the symmetrical 3-methoxyacetophenone.[6]

Q2: My reaction yield has dropped significantly upon scaling up the synthesis. What are the likely causes?

A drop in yield during scale-up is a common issue in chemical synthesis.[4][7][8] The primary reasons often include:

-

Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can create localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and degradation.[4][7]

-

Changes in Reagent Addition Rates: The rate at which reagents are added can significantly impact the reaction profile at a larger scale.[4]

-

Impurity Profile of Starting Materials: Impurities that are negligible at the lab scale can become significant in larger quantities and may interfere with the reaction.[4]

Q3: I'm observing a persistent yellow or brownish color in my final product, even after purification. What could be the cause?

Indole compounds are susceptible to oxidation, which can lead to the formation of colored impurities.[9] This degradation can be accelerated by:

-

Exposure to Air and Light: The indole nucleus is sensitive to both oxygen and light.[9]

-

Residual Acidity: Trace amounts of acid from the synthesis can catalyze degradation over time.

-

Storage Conditions: Improper storage, such as at room temperature or in clear containers, can promote degradation.[9] To maximize stability, indole compounds should be stored at low temperatures (2-8°C or frozen), protected from light, and in tightly sealed containers, preferably under an inert atmosphere like argon or nitrogen.[9]

Q4: My HPLC analysis shows multiple peaks close to my main product peak. What are these likely to be?

Besides unreacted starting materials, these peaks could be:

-

Isomers or Tautomers: Some indole derivatives can exist as stable isomers or tautomers that might be resolved by HPLC.[9]

-

Oxidation Products: As mentioned, oxidation can lead to various degradation products.

-

Side-Reaction Products: Byproducts from the Fischer indole synthesis, such as those arising from N-N bond cleavage or Friedel-Crafts type reactions, can appear as impurities.[6]

Section 2: Troubleshooting Guide - A Systematic Approach to Problem Solving

This guide provides a structured workflow for identifying and resolving batch-to-batch variability.

Issue 1: Low or Inconsistent Yields

A systematic investigation is key to resolving yield issues. Follow this workflow:

Caption: Troubleshooting workflow for low yields.

Step-by-Step Protocol: Starting Material Purity Analysis via HPLC

-

Standard Preparation: Prepare a standard solution of your starting materials (N-methyl-N-phenylhydrazine and 3-methoxyacetophenone) of known concentration in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare a solution of the starting materials from the batch at the same concentration as the standard.

-

HPLC Conditions:

-

Analysis: Compare the chromatograms of the standard and the sample. The presence of significant additional peaks in the sample indicates impurities that may be affecting the reaction.

Issue 2: Product Purity Does Not Meet Specification

When the final product purity is a concern, a focused approach on the purification and handling steps is necessary.

Caption: Troubleshooting workflow for low product purity.

Step-by-Step Protocol: Optimized Purification by Column Chromatography

-

TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will show good separation between your product and impurities, with an Rf value for the product of around 0.3-0.4.

-

Column Packing: Dry pack the silica gel into the column and then flush with the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Run the column, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Inconsistent Analytical Results (HPLC, NMR)

Inconsistent analytical data can be frustrating. Here’s how to troubleshoot:

-

Sample Degradation: Indole compounds can degrade in solution, especially if left in an autosampler for extended periods.[9] Prepare samples fresh and use a temperature-controlled autosampler if possible.[9]

-

On-Column Degradation: If the HPLC mobile phase is too acidic, it may cause degradation of the indole on the column.[9] Ensure the mobile phase pH is compatible with your compound.[9]

-

NMR Sample Preparation: Ensure your NMR solvent is free of acidic impurities. For long-term storage of NMR samples, use deuterated solvents that are stored over molecular sieves.

Section 3: Advanced Strategies for Variability Control

For manufacturing and large-scale synthesis, implementing advanced process controls is crucial.

Process Analytical Technology (PAT)

PAT involves in-process monitoring to ensure a reaction is proceeding as expected.[11]

-

In-situ IR/Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the product in real-time, allowing for precise determination of reaction completion and potentially identifying the formation of byproducts.[11]

-

Real-time Temperature and Pressure Monitoring: This is critical for ensuring consistent reaction conditions, especially for exothermic reactions.[12]

Quality by Design (QbD)

QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[11][13]

-

Design of Experiments (DoE): Use DoE to systematically study the effects of different reaction parameters (e.g., temperature, catalyst loading, reactant ratios) on yield and purity.[11] This allows for the identification of a robust operating space where the process is less sensitive to small variations.

Data Presentation: Example of a DoE Study for Yield Optimization

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 5 | 2 | 65 |

| 2 | 100 | 5 | 2 | 78 |

| 3 | 80 | 10 | 2 | 72 |

| 4 | 100 | 10 | 2 | 85 |

| 5 | 80 | 5 | 4 | 70 |

| 6 | 100 | 5 | 4 | 81 |

| 7 | 80 | 10 | 4 | 75 |

| 8 | 100 | 10 | 4 | 92 |

This data can then be used to build a model that predicts the optimal conditions for maximizing yield.

Section 4: Concluding Remarks

Addressing batch-to-batch variability in the synthesis of 2-(3-methoxyphenyl)-1-methyl-1H-indole requires a multi-faceted approach that combines a deep understanding of the reaction mechanism with systematic troubleshooting and advanced process control strategies. By carefully controlling starting material quality, optimizing reaction conditions, and implementing robust purification and analytical methods, researchers can achieve consistent and reliable synthesis of this important indole derivative.

References

- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.

- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.

- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.

- Pharmaceutical Technology. (2007, June 1). Establishing a Microbial Control Strategy for Active Pharmaceutical Ingredients.

- Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.

- Arborpharmchem. (2023, September 12). The Role of In-Process Control Methods in API Manufacture.

- Pharmaceutical Technology. (2020, November 15). In-Process Control Methods for the Manufacture of APIs.

- SciSpace. (1988, June). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi.

- The Pharma Master. (n.d.). Innovations to API Synthesis.

-

Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters, 22(2), 331-334. [Link]

-

The Journal of Physical Chemistry A. (2021, January 14). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]

-

Biochimica et Biophysica Acta. (1978, November 10). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

- Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.

-

ACS Publications. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

-

Analytical Biochemistry. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2025, October 10). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

-

Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.

-

PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

MDPI. (2024, November 28). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

-

ResearchGate. (2022, February 7). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Retrieved from [Link]

-

Inforta. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

-

Asahi Glassplant. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

-

Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Retrieved from [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

-

development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016, March 10). Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

iris.unina.it. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010, September 15). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Retrieved from [Link]

-

Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

-

PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011, February 15). Fluorescence properties of 2-aryl substituted indoles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Retrieved from [Link]

-

University of Groningen. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hws-mainz.de [hws-mainz.de]

- 8. pure-synth.com [pure-synth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. thepharmamaster.com [thepharmamaster.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]

Validation & Comparative

A Head-to-Head Comparative Analysis of 2-(3-methoxyphenyl)-1-methyl-1H-indole and Reference Serotonergic Agents

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its prevalence in key endogenous molecules, such as the neurotransmitter serotonin, has driven extensive research into synthetic indole derivatives as potential therapeutic agents.[4] This guide provides a detailed comparative analysis of a novel investigational compound, 2-(3-methoxyphenyl)-1-methyl-1H-indole, against the endogenous neurotransmitter Serotonin (5-hydroxytryptamine, 5-HT) and the clinically significant drug, Sumatriptan.

The rationale for this comparison is predicated on the structural similarities between our test compound and known serotonergic modulators. The indole scaffold, coupled with a methoxyphenyl moiety, suggests a potential interaction with serotonin receptors, which are implicated in a wide array of physiological and pathological processes, including mood, cognition, and migraine headaches.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the presumed mechanism of action, provide detailed experimental protocols for a head-to-head evaluation, and present a comparative summary of expected experimental outcomes. Our objective is to furnish a comprehensive framework for characterizing the pharmacological profile of 2-(3-methoxyphenyl)-1-methyl-1H-indole.

Compound Profiles

| Compound | Structure | Molecular Formula | Key Characteristics |

| 2-(3-methoxyphenyl)-1-methyl-1H-indole | [Structure to be inserted if available] | C16H15NO | Investigational compound with a substituted indole core. |

| Serotonin (5-HT) | [Structure to be inserted if available] | C10H12N2O | Endogenous neurotransmitter, the natural ligand for 5-HT receptors.[6] |

| Sumatriptan | [Structure to be inserted if available] | C14H21N3O2S | A synthetic tryptamine derivative and a selective 5-HT1B/1D receptor agonist used in the treatment of migraines.[7] |

Presumed Mechanism of Action and Signaling Pathways

Based on its chemical architecture, we hypothesize that 2-(3-methoxyphenyl)-1-methyl-1H-indole acts as a modulator of serotonin receptors. Serotonin receptors are a family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are classified into seven distinct families (5-HT1 to 5-HT7).[5][6]

The activation of these receptors initiates diverse intracellular signaling cascades. For instance, 5-HT1 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Conversely, 5-HT2 receptors are often coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[8]

The following diagram illustrates the canonical signaling pathways for Gi/o and Gq/11 coupled 5-HT receptors.

Caption: Canonical G-protein coupled signaling pathways for serotonin receptors.

Experimental Design for Head-to-Head Comparison

To elucidate the pharmacological profile of 2-(3-methoxyphenyl)-1-methyl-1H-indole, a series of in vitro assays are proposed. These experiments will determine its binding affinity, functional activity (agonist vs. antagonist), and selectivity across a panel of human serotonin receptor subtypes.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of human 5-HT receptor subtypes.

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an affinity constant (Ki).

Experimental Workflow:

Caption: Workflow for radioligand binding assays.

Functional Assays

Objective: To characterize the functional activity of the test compound as an agonist or antagonist at specific 5-HT receptor subtypes.

A. cAMP Measurement Assay (for Gi/o-coupled receptors)

Principle: This assay measures the ability of the test compound to modulate the production of cAMP in cells expressing Gi/o-coupled receptors (e.g., 5-HT1A). A decrease in cAMP levels upon stimulation with forskolin indicates agonist activity.

B. Calcium Mobilization Assay (for Gq/11-coupled receptors)

Principle: This assay measures changes in intracellular calcium concentration in cells expressing Gq/11-coupled receptors (e.g., 5-HT2A) using a calcium-sensitive fluorescent dye. An increase in fluorescence indicates agonist activity.[9]

Experimental Workflow:

Caption: Workflow for functional cell-based assays.

Comparative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the proposed experiments, comparing 2-(3-methoxyphenyl)-1-methyl-1H-indole with Serotonin and Sumatriptan.

Table 1: Comparative Binding Affinities (Ki, nM) at Human 5-HT Receptors

| Receptor Subtype | 2-(3-methoxyphenyl)-1-methyl-1H-indole | Serotonin (5-HT) | Sumatriptan |

| 5-HT1A | 15.2 | 1.1 | 12.5 |

| 5-HT1B | 8.9 | 3.5 | 4.2 |

| 5-HT1D | 12.4 | 2.8 | 3.9 |

| 5-HT2A | 50.6 | 6.7 | >1000 |

| 5-HT2C | 88.1 | 5.2 | >1000 |

| 5-HT7 | 35.7 | 0.9 | 250 |

Table 2: Comparative Functional Activity (EC50, nM) and Efficacy (% of Serotonin)

| Receptor Subtype | Compound | Activity | EC50 (nM) | Efficacy (% of 5-HT) |

| 5-HT1A | 2-(3-methoxyphenyl)-1-methyl-1H-indole | Partial Agonist | 45.3 | 65% |

| Serotonin (5-HT) | Full Agonist | 2.5 | 100% | |

| Sumatriptan | Full Agonist | 28.1 | 98% | |

| 5-HT1B | 2-(3-methoxyphenyl)-1-methyl-1H-indole | Full Agonist | 22.8 | 95% |

| Serotonin (5-HT) | Full Agonist | 8.1 | 100% | |

| Sumatriptan | Full Agonist | 9.7 | 102% | |

| 5-HT2A | 2-(3-methoxyphenyl)-1-methyl-1H-indole | Antagonist (IC50) | 120.5 | N/A |

| Serotonin (5-HT) | Full Agonist | 12.3 | 100% | |

| Sumatriptan | No Activity | >10,000 | N/A |

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

-

Membrane Preparation: Utilize commercially available CHO or HEK293 cell membranes stably expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer.

-

Add 25 µL of test compound dilutions (ranging from 0.1 nM to 100 µM) or reference compound. For non-specific binding, use 10 µM of 5-HT.

-

Add 50 µL of radioligand diluted in assay buffer to a final concentration of ~0.5 nM.

-

Add 100 µL of diluted cell membranes (5-10 µg protein per well).

-

Incubate at 25°C for 60 minutes with gentle shaking.

-

Harvest the assay plate onto a GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and perform a non-linear regression analysis to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Assay for 5-HT1A Receptor Agonism

-

Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor in appropriate media.

-

Procedure:

-

Seed the cells into a 384-well low-volume white plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Prepare serial dilutions of the test compound and reference compounds in stimulation buffer.

-

Aspirate the culture medium and add 5 µL of the compound dilutions.

-

Add 5 µL of 2 µM forskolin to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of HTRF cAMP d2 antibody, followed by 5 µL of HTRF cAMP-cryptate conjugate.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

-

Data Analysis: Calculate the 665/620 nm ratio and convert to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

Conclusion

This guide outlines a comprehensive strategy for the head-to-head comparison of 2-(3-methoxyphenyl)-1-methyl-1H-indole with the endogenous ligand Serotonin and the established therapeutic agent Sumatriptan. The proposed experimental framework, grounded in established pharmacological principles, will enable a thorough characterization of the investigational compound's binding affinity, functional activity, and receptor selectivity profile. The resulting data will be crucial for determining its potential as a novel modulator of the serotonergic system and for guiding future drug development efforts.

References

- TargetMol. Serotonin Receptor-Targeted Compound Library.

- Bansal, R. & Kapur, G.

- Santa Cruz Biotechnology.

- Szmuszkovicz, J., Glenn, E. M., Heinzelman, R. V., Hester, J. B., Jr, & Youngdale, G. A. (1966). Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. Journal of medicinal chemistry, 9(4), 527–536.

- Krishnan, K., et al. (2023). Identification of 5-HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library. Journal of Medicinal Chemistry, 66(17), 11965-11976.

- Li, Y., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 113-121.

- Brunetti, L., Francavilla, F., Leopoldo, M., & Lacivita, E. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 695.

- Li, Y., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 113-121.

- Brunetti, L., Francavilla, F., Leopoldo, M., & Lacivita, E. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 695.

- Shaikh, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry Letters, 55, 128453.

- Kumar, S., et al. (2021). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

- Ribeiro, J., et al. (2024).

- Wikipedia. Indole.

- Hagan, J. J., et al. (1999). Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC, 1(1), 12-20.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. Serotonin Receptor-Targeted Compound Library | TargetMol [targetmol.com]

- 6. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [ouci.dntb.gov.ua]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Guide to Elucidating the Mechanism of Action of Novel Indole Compounds: An Orthogonal Assay Approach for 2-(3-methoxyphenyl)-1-methyl-1H-indole

In the landscape of modern drug discovery, the identification of novel bioactive compounds often outpaces our understanding of their precise mechanisms of action (MoA). Such is the case with many indole-based molecules, a privileged scaffold known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] This guide provides a strategic framework for researchers, scientists, and drug development professionals to elucidate the MoA of a novel compound, using 2-(3-methoxyphenyl)-1-methyl-1H-indole as a case study. The challenge with a novel compound like this is that its direct molecular target(s) are often unknown. Therefore, our approach will not be one of simple confirmation, but rather a systematic, multi-faceted investigation employing orthogonal assays to first identify potential targets, then validate engagement, and finally, characterize the downstream functional consequences.

The core principle of this guide is the application of orthogonal assays—distinct experimental methods that measure the same or related biological events through different physical principles. This approach is critical for building a robust body of evidence and mitigating the risk of artifacts or misleading results from a single technique.[2]

The Strategic Workflow: From Phenotype to Pathway

Our investigation into the MoA of 2-(3-methoxyphenyl)-1-methyl-1H-indole will follow a logical, tiered progression. This workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Caption: A tiered approach to MoA elucidation, from broad phenotypic effects to a specific molecular hypothesis.

Phase 1: Uncovering the Biological Context with Phenotypic Screening

When the molecular target of a compound is unknown, a phenotypic screen is the most logical starting point.[3][4] This approach assesses the global effects of the compound on cells or organisms without preconceived bias, allowing the biological system to reveal the most relevant activities.[5][6]

Featured Assay: High-Content Imaging-Based Phenotypic Screening

High-Content Imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters (e.g., morphology, viability, protein localization, organelle health) in a high-throughput manner. This provides a rich, multi-dimensional "fingerprint" of the compound's effect.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

-

Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic areas of indole compounds (e.g., A549 lung carcinoma, MCF-7 breast cancer, HT-29 colon cancer for oncology; RAW 264.7 macrophages for inflammation).

-

Compound Treatment: Plate cells in 384-well, optically clear-bottom plates. Treat with a concentration range of 2-(3-methoxyphenyl)-1-methyl-1H-indole (e.g., 10 nM to 100 µM) for a relevant time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., paclitaxel for mitotic arrest).

-

Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components. A common combination includes:

-

Hoechst 33342: Nuclei (DNA content, nuclear morphology, apoptosis).

-

Phalloidin-Alexa Fluor 488: F-actin cytoskeleton (cell shape, spreading).

-

MitoTracker Red CMXRos: Mitochondria (membrane potential, morphology).

-

Antibody against a key pathway marker: e.g., anti-phospho-Histone H3 for mitosis.

-

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Use image analysis software to quantify dozens of features from each cell. Compare the feature profiles of compound-treated cells to controls to identify significant phenotypic changes.

Causality Behind Experimental Choices: Starting with a broad, unbiased screen allows us to narrow down the potential biological space in which our compound is active. For example, if we observe a significant increase in condensed, fragmented nuclei and mitotic arrest, this would strongly suggest an anti-proliferative mechanism, possibly involving microtubule dynamics or cell cycle regulation, a known activity for some indole derivatives.[7][8] This initial data is crucial for guiding the selection of more targeted assays in the subsequent phases.

Phase 2: Identifying and Validating Direct Target Engagement

Once a primary phenotype is established, the next critical step is to identify the direct molecular target(s) of 2-(3-methoxyphenyl)-1-methyl-1H-indole. This phase employs biophysical and in-cell techniques to confirm direct binding. A key principle here is that a ligand binding to its target protein generally alters the protein's stability or other physical properties.[9]

Orthogonal Assays for Target Engagement

| Assay | Principle | Strengths | Limitations |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[10] | In-cell/in-situ target engagement, label-free.[9] | Not all binding events cause a thermal shift; lower throughput for traditional Western blot readout. |

| Surface Plasmon Resonance (SPR) | Measures the change in refractive index when a ligand binds to a target protein immobilized on a sensor chip.[11] | Real-time kinetics (on/off rates), affinity (KD), label-free.[12] | Requires purified protein; immobilization can affect protein conformation. |